1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione
Description
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione (CAS: 871700-38-8) is a halogenated pyrimidine trione derivative with the molecular formula C₁₁H₈FIN₂O₃ and a molecular weight of 362.10 g/mol . The compound features a pyrimidine-2,4,6-trione core substituted with a 2-fluoro-4-iodophenyl group at the 1-position and a methyl group at the 3-position. Its synthesis involves multi-step condensation reactions, though specific details remain proprietary .
Properties
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-3-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FIN2O3/c1-14-9(16)5-10(17)15(11(14)18)8-3-2-6(13)4-7(8)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGWAOKCXUADPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)C2=C(C=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoro-4-iodoaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoro and iodo groups make this compound suitable for nucleophilic substitution reactions, where common reagents include sodium azide or potassium cyanide.
Scientific Research Applications
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodo substituents enhance its binding affinity and specificity, leading to the modulation of biological pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related pyrimidine derivatives:
Key Observations:
Fluorine in the ortho position may improve metabolic stability and steric hindrance compared to para-substituted halogens .
Ring Modifications :
- Pyrimidine-2,4,6-trione derivatives (e.g., target compound, ) exhibit planar trione cores, whereas dihydropyrimidine-thiones () adopt envelope conformations, influencing solubility and protein interactions .
- Fused-ring systems (e.g., Trametinib impurity in ) show higher molecular complexity and solubility limitations (DMSO-soluble) compared to simpler triones .
Pharmacological and Physicochemical Properties
Antimicrobial and Antitumor Activity :
The 4-chlorophenyl dihydropyrimidine-thione () demonstrates broad-spectrum antibacterial and antitumor activity, attributed to its thione moiety and chlorophenyl group . In contrast, the target compound’s pharmacological profile remains unexplored, though its iodine substituent may enhance DNA interaction in radiotherapy applications.Solubility and Stability :
Biological Activity
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This compound features a pyrimidine ring with fluorine and iodine substituents, which may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 362.10 g/mol. The presence of halogens (fluorine and iodine) enhances its lipophilicity and may contribute to its biological activity by facilitating interactions with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit certain kinases by binding to the ATP-binding site, thereby affecting cellular signaling pathways.
- Receptor Binding : Its structural similarity to biologically active molecules allows it to modulate receptor activities, potentially influencing processes such as cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell growth.
Table 1: Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacteria | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Inhibits kinase activity |
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on Antimicrobial Properties :
- A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
-
Evaluation in Cancer Models :
- In vitro studies using various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined through MTT assays, revealing effective concentrations for therapeutic applications.
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Mechanistic Studies :
- Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as an anticancer agent.
Table 2: Case Study Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Efficacy | Significant inhibition against bacteria | |
| Cancer Cell Viability | Dose-dependent cytotoxicity | |
| Apoptosis Mechanism | Activation of caspase pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
